Phenaglycodol

Neuropharmacology Electroencephalography Anxiolytic Mechanism

Phenaglycodol (CAS 79-93-6) is a fully substituted ethylene glycol derivative classified as a non-carbamate, propanediol-type CNS depressant with anxiolytic and anticonvulsant properties. Structurally related to meprobamate but lacking the carbamate moiety , it has a molecular weight of 214.69 g/mol and the molecular formula C11H15ClO2.

Molecular Formula C11H15ClO2
Molecular Weight 214.69 g/mol
CAS No. 79-93-6
Cat. No. B1679775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenaglycodol
CAS79-93-6
SynonymsPhenaglycodol;  Acalmid;  Atadiol;  Felixin;  Puasital;  Sedapsin;  Sinforil;  NSC 169451;  NSC-169451;  NSC169451
Molecular FormulaC11H15ClO2
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESCC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O
InChIInChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-4-6-9(12)7-5-8/h4-7,13-14H,1-3H3
InChIKeyHTYIXCKSEQQCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenaglycodol (CAS 79-93-6): Procurement-Ready CNS Depressant for Research and Reference Standards


Phenaglycodol (CAS 79-93-6) is a fully substituted ethylene glycol derivative [1] classified as a non-carbamate, propanediol-type CNS depressant with anxiolytic and anticonvulsant properties [2]. Structurally related to meprobamate but lacking the carbamate moiety [3], it has a molecular weight of 214.69 g/mol and the molecular formula C11H15ClO2 . Historically marketed under brand names including Acalmid, Ultran, and Felixyn [3], phenaglycodol was developed as a tranquilizer and sedative [2]. While its clinical use has been largely discontinued, it remains a valuable tool in pharmacological research for investigating CNS depressant mechanisms, structure-activity relationships of non-carbamate anxiolytics, and as a reference standard for analytical method development .

Why Phenaglycodol (CAS 79-93-6) Cannot Be Substituted with Generic Meprobamate or Other Sedatives


Substituting phenaglycodol with meprobamate or other sedative-hypnotics is not scientifically valid due to distinct pharmacodynamic and structural differences. Phenaglycodol is a non-carbamate, whereas meprobamate is a carbamate [1]. This fundamental chemical distinction translates to divergent central nervous system effects, as demonstrated in direct comparative EEG studies [2]. At low, non-hypnotic doses, meprobamate depresses the thalamic recruiting system indirectly, whereas phenaglycodol enhances recruitment directly [2]. Furthermore, the central effect of meprobamate resembles that of mephenesin, while phenaglycodol shares features with chlorpromazine [2]. These mechanistic differences are compounded by variations in potency and duration of action linked to the degree of ethylene glycol substitution [3], making generic substitution a source of significant experimental variability and unreliable research outcomes.

Quantitative Differentiation of Phenaglycodol (CAS 79-93-6) from Meprobamate and Phenobarbital: A Comparative Evidence Guide


Divergent EEG Recruitment Effects at Non-Hypnotic Doses in Feline Model

A direct head-to-head comparison in unanesthetized, immobilized cats revealed that at low, non-hypnotic doses (10-20 mg/kg i.v. for phenaglycodol vs. 20-40 mg/kg i.v. for meprobamate), the two compounds exert opposite effects on the thalamic recruiting system. Phenaglycodol enhanced recruitment, whereas meprobamate depressed it indirectly [1].

Neuropharmacology Electroencephalography Anxiolytic Mechanism

Distinct Central Effect Profiles: Meprobamate vs. Phenaglycodol

The same direct comparative study found that the central effect of meprobamate closely resembled that of mephenesin, while phenaglycodol shared features with chlorpromazine. This indicates a divergent pharmacodynamic profile beyond simple sedation, suggesting phenaglycodol may have a more complex or distinct mode of action [1].

Comparative Pharmacology CNS Depressants Mechanism of Action

Enhanced Anticonvulsant Potency and Duration via Full Ethylene Glycol Substitution

A class-level inference from a structure-activity study of substituted ethylene glycols indicates that fully substituted analogs, such as phenaglycodol (2-p-chlorophenyl-3-methyl-2,3-butanediol), are more potent anticonvulsants with a longer duration of action compared to mono-, di-, or trisubstituted counterparts [1]. This enhanced profile is attributed to the full substitution reducing oxidative detoxification.

Anticonvulsant Structure-Activity Relationship Drug Design

Additive Antiepileptic Effect with Phenobarbital in Human Patients

In a small clinical study involving 12 patients with focal brain damage and epilepsy, phenaglycodol demonstrated a significant anticonvulsant effect compared to a blank control. When co-administered with phenobarbital, the medications had an additive effect, suggesting a potential for synergistic therapy [1].

Epilepsy Combination Therapy Clinical Pharmacology

Optimized Research and Industrial Applications for Phenaglycodol (CAS 79-93-6) Based on Comparative Evidence


Investigating Non-Carbamate Anxiolytic Mechanisms

Use phenaglycodol as a reference compound to study anxiolytic mechanisms distinct from carbamates like meprobamate. Its divergent effect on the thalamic recruiting system [1] makes it a critical tool for dissecting pathways involved in anxiety without the confounding variable of the carbamate pharmacophore.

Structure-Activity Relationship (SAR) Studies on Ethylene Glycol Derivatives

Leverage phenaglycodol as a benchmark for fully substituted ethylene glycols in anticonvulsant SAR studies. Its superior potency and duration relative to less substituted analogs [2] provide a key reference point for designing novel compounds with improved metabolic stability and efficacy.

Analytical Reference Standard for Method Development

Employ high-purity phenaglycodol (≥95%) as a primary reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS) aimed at detecting or quantifying this specific non-carbamate sedative in biological matrices or pharmaceutical preparations.

Historical Control in Neuropharmacology Experiments

Utilize phenaglycodol as a historical positive control in animal models of anxiety, insomnia, or seizure, particularly when comparing novel compounds to older, non-benzodiazepine, non-carbamate sedatives. Its well-documented, albeit dated, preclinical and clinical profile [3] provides a valuable baseline for interpreting new data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenaglycodol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.